Distinct Substitution Pattern vs. the Prototype KAT2A Inhibitor Scaffold
The compound features a unique substitution architecture compared to the original KAT2A inhibitor prototype, compound 16 (N-(pyridin-2-yl)-4-carboxylic-5-methyl triazole). While compound 16 has a pyridin-2-yl group at N1 and a methyl group at C5, the target compound possesses a 2-methylphenyl group at N1 and a pyridin-4-yl group at C5 [1]. This structural divergence is critical, as the research paper identified the N1 and C5 positions as key sites for modulating biological activity and selectivity [1]. Compound-specific quantitative binding or activity data for this comparator is not available in the public domain.
| Evidence Dimension | Chemical Structure (Scaffold Comparison) |
|---|---|
| Target Compound Data | N1-(2-methylphenyl), C5-(pyridin-4-yl) substitution on a 1,2,3-triazole-4-carboxylic acid core. |
| Comparator Or Baseline | Compound 16: N1-(pyridin-2-yl), C5-methyl substitution on a 1,2,3-triazole-4-carboxylic acid core. |
| Quantified Difference | Qualitative difference in substitution pattern at two key diversity points on the triazole ring. |
| Conditions | Structural comparison based on published chemical characterization [1]. |
Why This Matters
This structural distinction is essential for procurement as it provides a novel starting point for structure-activity relationship (SAR) studies, aiming to explore chemical space beyond the initial prototype.
- [1] Pacifico, R., et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1987-1994. View Source
